2-Ethynyl-5-(trifluoromethoxy)pyrazine
Overview
Description
2-Ethynyl-5-(trifluoromethoxy)pyrazine is a chemical compound characterized by its unique structure, which includes an ethynyl group and a trifluoromethoxy group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethoxy)pyrazine typically involves multiple steps, starting with the preparation of the pyrazine core. One common method is the cyclization of appropriate precursors under controlled conditions. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a halopyrazine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-(trifluoromethoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Ethynyl-5-(trifluoromethoxy)pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound's derivatives may have potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-Ethynyl-5-(trifluoromethoxy)pyrazine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
2-Ethynyl-5-(trifluoromethoxy)pyridine
Uniqueness: 2-Ethynyl-5-(trifluoromethoxy)pyrazine is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-ethynyl-5-(trifluoromethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c1-2-5-3-12-6(4-11-5)13-7(8,9)10/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPMGXOOFEYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=N1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1863534-37-5 | |
Record name | 2-ethynyl-5-(trifluoromethoxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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